5-(Methylsulfonyl)quinolin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Methylsulfonyl)quinolin-3-amine is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.26 g/mol . This compound is known for its significant industrial applications, primarily as an intermediate in organic synthesis. It is used in the production of pesticides, dyes, photosensitive materials, and other high-value organic compounds .

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of 5-(Methylsulfonyl)quinolin-3-amine include high gastrointestinal absorption, indicating good bioavailability . The compound’s lipophilicity (Log Po/w) is around 1.04 (iLOGP), indicating a balance between hydrophilicity and lipophilicity that could influence its absorption and distribution .

Result of Action

One study has shown that a quinoline derivative exhibited anticancer activity, suggesting that this compound might have similar effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs could impact its pharmacokinetics, particularly if they interact with the same enzymes or transporters . The compound’s stability could also be affected by temperature and light conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)quinolin-3-amine typically involves a series of organic reactions. One common method includes the reaction of an amino-containing compound with a sulfonic acid compound to yield the target product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)quinolin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

5-(Methylsulfonyl)quinolin-3-amine has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pesticides, and photosensitive materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Methylsulfonyl)quinolin-3-amine include other quinoline derivatives such as:

Quinoline: A nitrogen-based heterocyclic aromatic compound.

Chloroquine: An antimalarial drug with a quinoline core.

Camptothecin: An anticancer agent with a quinoline structure.

Uniqueness

What sets this compound apart from these similar compounds is its unique methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances its stability and reactivity, making it suitable for various industrial and research applications .

Biological Activity

5-(Methylsulfonyl)quinolin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

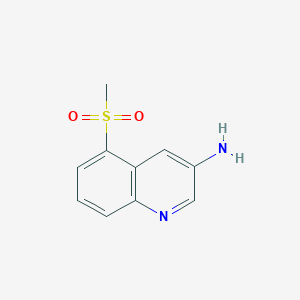

Chemical Structure and Properties

This compound (CAS No.: 1956341-17-5) features a quinoline core with a methylsulfonyl group at the 5-position and an amine group at the 3-position. This structure is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit promising antimicrobial properties. For instance, analogs of quinolin-3-amines have shown effectiveness against various bacterial strains, including mycobacteria. The minimal inhibitory concentration (MIC) values for some related compounds are summarized in Table 1.

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| PDOA | M. bovis BCG | 6.25 |

| Analog 6 | M. bovis BCG | 50 |

| GSK583 | Various | TBD |

Table 1: Antimicrobial activity of quinoline derivatives.

Anticancer Activity

The antiproliferative effects of quinoline derivatives have been widely studied. In vitro assays have shown that certain compounds can inhibit the growth of cancer cell lines, such as H-460 (non-small-cell lung cancer) and HT-29 (colon cancer). The IC50 values for selected compounds are presented in Table 2.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 8e | H-460 | 0.03 |

| Compound 1 | HepG2 | 0.55 |

| Compound 13a | SGC-7901 | 1.24 |

Table 2: Antiproliferative activity of quinoline derivatives.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the methylsulfonyl group may enhance binding affinity and selectivity for these targets.

Enzyme Inhibition

Quinoline compounds often act as enzyme inhibitors. For example, they may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antimicrobial effects. Additionally, some studies suggest that these compounds can modulate pathways related to cancer cell proliferation.

Study on Antimycobacterial Activity

A study focused on the structure-activity relationship (SAR) of various quinoline derivatives highlighted the importance of substituents on the quinoline ring in determining antimicrobial efficacy against mycobacterial strains. The study found that modifications at the 3-position significantly affected both potency and cytotoxicity, indicating a delicate balance between therapeutic effect and safety .

Pharmacokinetics and Toxicology

Research has also delved into the pharmacokinetic profiles of related compounds, revealing that metabolic pathways play a crucial role in their biological activity and toxicity. For instance, P450-mediated metabolism has been identified as a pathway leading to hepatotoxicity in some analogs . Understanding these pathways is essential for optimizing drug design.

Properties

IUPAC Name |

5-methylsulfonylquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNUYUUFBOJQSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.